molecular formula C15H19NO4S B2620961 2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide CAS No. 1252558-83-0

2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide

Cat. No.: B2620961
CAS No.: 1252558-83-0
M. Wt: 309.38
InChI Key: PVGVAUGOXMGBOO-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide is a synthetic sulfonamide derivative characterized by a propanamide backbone substituted with a cyclopropylmethoxy group at the 2-position and a sulfonamide-linked (E)-styryl (2-phenylethenyl) moiety. Its molecular formula is C₁₃H₁₇NO₄S (molar mass: 283.35 g/mol).

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-12(20-11-14-7-8-14)15(17)16-21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGVAUGOXMGBOO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be analyzed based on substituents, molecular properties, and inferred biological activity. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
2-(Cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide C₁₃H₁₇NO₄S 283.35 Cyclopropylmethoxy, sulfonamide, styryl High rigidity from cyclopropane; potential enzyme inhibition
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide C₁₁H₁₅ClN₂O₃S 290.77 Chloro, sulfamoyl (SO₂NH₂), ethyl linker Sulfamoyl group enhances hydrogen bonding; chloro increases reactivity
BAY 60-6583 C₂₀H₁₆N₆O₃S 420.45 Cyclopropylmethoxy, pyridine, dicyano A2B adenosine receptor agonist; pyridine core for receptor binding
N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide (MRS1706) C₂₆H₂₉N₅O₅ 499.55 Purine-dione, acetylphenyl, phenoxy A2B adenosine receptor antagonist; purine scaffold for selectivity

Key Findings:

Functional Group Impact: The cyclopropylmethoxy group in the target compound and BAY 60-6583 suggests a shared strategy to enhance metabolic stability. However, BAY 60-6583’s pyridine core likely directs it toward adenosine receptors, whereas the target compound’s propanamide-sulfonamide scaffold may favor enzyme interactions. The sulfonamide/sulfamoyl distinction between the target compound and 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is critical.

Structural Flexibility vs. Rigidity :

  • The styryl group in the target compound introduces planar rigidity, favoring π-π interactions absent in the ethyl-linked sulfamoyl analog . This could enhance binding affinity to hydrophobic enzyme pockets.
  • BAY 60-6583 and MRS1706 utilize heterocyclic cores (pyridine, purine) for receptor selectivity, contrasting with the target’s linear propanamide structure.

The styryl group’s (E)-configuration in the target compound could enforce a specific spatial orientation critical for binding, a feature absent in analogs with flexible linkers (e.g., ethyl groups in ).

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z configuration of the ethenyl group) and cyclopropane ring integrity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (±1 ppm accuracy) .
  • HPLC-PDA : Detects impurities (>0.1% sensitivity) and quantifies isomeric byproducts .

What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase) to map binding interactions .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding poses, guided by the sulfonamide’s electrostatic potential .

How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?

Q. Basic

  • COX-1/COX-2 inhibition : Use fluorometric kits to measure prostaglandin suppression .
  • Cytokine profiling : Quantify IL-6/TNF-α levels in LPS-stimulated macrophages via ELISA .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to establish EC₅₀ values .

How can discrepancies in reported biological activity data across different studies be systematically addressed?

Q. Advanced

  • Standardized protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT/PI staining) to reduce variability .
  • Meta-analysis : Use tools like RevMan to aggregate data, adjusting for factors like cell lineage or incubation time .
  • Orthogonal validation : Confirm activity in ≥2 independent models (e.g., primary cells and immortalized lines) .

What methodologies are employed to assess the compound's physicochemical properties relevant to drug development?

Q. Basic

  • Solubility : Use shake-flask method with UV detection in buffers (pH 1.2–7.4) .
  • LogP determination : Employ HPLC-derived hydrophobicity indices or octanol-water partitioning .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

How can the sulfonamide and cyclopropane groups be leveraged in cross-disciplinary research applications?

Q. Advanced

  • Materials science : The sulfonamide’s electron-withdrawing properties enhance charge transport in organic semiconductors .
  • Agrochemicals : Cyclopropane’s ring strain enables selective reactivity with plant enzymes for herbicide design .
  • Catalysis : The compound’s chiral centers serve as ligands in asymmetric hydrogenation reactions .

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